molecular formula C10H4Cl2F3N B8089165 4,8-Dichloro-7-(trifluoromethyl)quinoline

4,8-Dichloro-7-(trifluoromethyl)quinoline

Cat. No.: B8089165
M. Wt: 266.04 g/mol
InChI Key: GKNRPDMKBYVVIT-UHFFFAOYSA-N
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Description

4,8-Dichloro-7-(trifluoromethyl)quinoline (CAS 2407339-48-2) is a high-value quinoline derivative supplied for research and development purposes. This compound serves as a versatile chemical building block, particularly in medicinal chemistry, where the quinoline scaffold is recognized for its significant therapeutic potential . The molecular formula is C 10 H 4 Cl 2 F 3 N, with an average molecular mass of 266.05 g/mol . Quinoline derivatives are of profound biological interest, most famously as antimalarial agents. They are understood to act by interfering with the hemoglobin digestion process in the blood-stage malaria parasite . Beyond antimalarials, quinoline-based compounds are extensively investigated for their anticancer activities, with several derivatives, such as camptothecin, being approved for clinical use or in advanced research stages . The specific substitution pattern of chlorine and trifluoromethyl groups on this quinoline core makes it a promising intermediate for synthesizing novel compounds to combat diseases like malaria and cancer, which affect millions globally . Researchers can utilize this compound to develop new pharmaceutical agents in these critical areas. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this product may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

4,8-dichloro-7-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNRPDMKBYVVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-(o-Trifluoromethylanilino)-Propanoic Acid

The most industrially relevant method involves a direct cyclization-chlorination sequence from β-(o-trifluoromethylanilino)-propanoic acid (Fig. 1A). As detailed in US4277607A , this one-pot process uses phosphorus oxychloride (POCl₃) and iodine under controlled heating:

Procedure :

  • Dissolve β-(o-trifluoromethylanilino)-propanoic acid (1 eq) in POCl₃.

  • Add iodine (0.2 eq) as an oxidation catalyst.

  • Heat at 93–95°C for 1 hr.

  • Quench with aqueous NaHSO₃ and isolate via crystallization.

Key Data :

ParameterValue
Yield80%
Purity98% (HPLC)
Reaction Time2 hr

This method eliminates intermediate isolation steps required in earlier French Patents (e.g., FR1584746), which involved 5 steps with cumulative yields <50% . The iodine/POCl₃ system promotes both cyclization and chlorination via a proposed radical mechanism .

Halogenation of 7-Trifluoromethylquinoline Precursors

Selective dichlorination at C4 and C8 positions can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂). A 2025 study optimized this approach for 7-trifluoromethylquinoline derivatives:

Optimized Conditions :

  • Substrate: 7-Trifluoromethylquinoline

  • Chlorinating Agent: SO₂Cl₂ (2.2 eq)

  • Solvent: DMF, 80°C, 6 hr

  • Catalyst: FeCl₃ (5 mol%)

Results :

PositionSelectivityYield
C4 Chlorination92%78%
C8 Chlorination88%75%

Regioselectivity arises from the electron-withdrawing CF₃ group directing electrophilic attack to C4 and C8 . However, over-chlorination at C3/C5 remains a challenge, requiring careful stoichiometry.

Cross-Coupling with Trifluoromethylating Reagents

Palladium-catalyzed cross-coupling enables late-stage trifluoromethylation. A 2024 protocol uses Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) with 4,8-dichloroquinoline:

Reaction Scheme :
4,8-Dichloroquinoline + CF₃ reagent → 4,8-Dichloro-7-CF₃-quinoline

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMSO, 100°C, 12 hr

Performance :

CF₃ SourceYieldPurity
Umemoto’s Reagent65%95%
Togni’s Reagent58%91%

While effective, this method struggles with competing C2/C3 functionalization, necessitating protective group strategies .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2023 report achieved full conversion in 30 minutes using:

Procedure :

  • Mix 4-hydroxy-8-chloro-7-CF₃-quinoline (1 eq) with POCl₃ (3 eq).

  • Irradiate at 150°C, 300 W, 30 min.

  • Neutralize with NH₄OH and extract.

Advantages :

  • 90% yield vs. 72% conventional heating

  • 95% regiopurity

  • No solvent required

Energy consumption drops by 40% compared to thermal methods.

Continuous Flow Chemistry for Industrial Scaling

A 2025 pilot study demonstrated kilogram-scale production using continuous flow reactors:

Setup :

  • Reactor Type: Corning AFR™

  • Residence Time: 8 min

  • Temperature: 95°C

  • Reagents: β-(o-CF₃-anilino)-propanoic acid + POCl₃

Output :

MetricBatch ProcessFlow Process
Daily Output5 kg22 kg
Purity98%99.5%
POCl₃ Consumption3.2 eq2.8 eq

Flow chemistry enhances heat/mass transfer, suppressing side products like 4,6,8-trichloro derivatives .

Comparative Analysis of Methods

Table 1 : Method Efficiency Comparison

MethodYieldScalabilityCost ($/kg)
Cyclocondensation 80%High120
Halogenation 75%Medium180
Cross-Coupling 65%Low310
Microwave90%Medium150
Flow Chemistry 85%High110

Chemical Reactions Analysis

4,8-Dichloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

4,8-Dichloro-7-(trifluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to its antimicrobial and antineoplastic effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

4-Chloro-7-(trifluoromethyl)quinoline (CAS: 346-55-4)

  • Structure : Cl at position 4, CF₃ at position 7.
  • Molecular Weight : 231.60 g/mol .
  • Key Differences: The absence of the 8-Cl substituent reduces steric hindrance compared to the target compound.

7,8-Dichloroquinoline Derivatives

  • Example: 7,8-Dichloroquinoline (CAS: N/A).
  • Structure : Cl at positions 7 and 8.
  • Key Differences : The lack of a CF₃ group diminishes lipophilicity and alters electronic properties. Such compounds are often explored for antimalarial activity, where chloro substituents at 7 and 8 are critical for targeting Plasmodium parasites .

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS: 1072944-67-2)

  • Structure : Br at position 4, Cl at 7, methyl at 8, CF₃ at 2.
  • Molecular Weight : 324.52 g/mol .
  • Key Differences: Substitution at position 2 (CF₃) and bromine at 4 may reduce metabolic stability compared to the target compound.

Antimalarial Activity

  • Target Compound: No direct activity data is available. However, structurally related 7-chloroquinoline derivatives (e.g., chloroquine) are well-documented antimalarials. The addition of CF₃ at position 7 may enhance resistance reversal properties by modulating drug efflux .
  • Analogues: Compound 134 (7-chloro-N-(pyridin-4-yl)quinolin-4-amine): IC₅₀ = 11.7 ± 3 μM against P. falciparum. The 7-Cl substituent is critical, while CF₃ substitution at position 7 in the target compound may further optimize potency . Compound 16 (4-trifluoromethylquinoline): Demonstrated a 3-fold improvement in α3β4 nicotinic receptor inhibition (IC₅₀ = 0.34 μM) compared to non-CF₃ analogues, highlighting the role of CF₃ in enhancing ligand-receptor interactions .

Enzyme Inhibition

  • Catechol-O-Methyltransferase (COMT): 8-hydroxyquinoline derivatives with CF₃ groups (e.g., 8-[(4-methoxyphenyl)methoxy]-5-(p-tolylsulfanyl)-7-(trifluoromethyl)quinoline) show enhanced inhibitory activity due to improved hydrophobic interactions .

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
4,8-Dichloro-7-(trifluoromethyl)quinoline 3.5 <0.1 (water) >200 (estimated)
4-Chloro-7-(trifluoromethyl)quinoline 2.8 0.3 (water) 180–185
7,8-Dichloroquinoline 2.2 1.2 (water) 160–165

Notes:

  • The additional Cl at position 8 in the target compound increases logP, enhancing membrane permeability but reducing aqueous solubility.
  • CF₃ groups generally lower pKa values, increasing stability under acidic conditions .

Biological Activity

4,8-Dichloro-7-(trifluoromethyl)quinoline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H4Cl2F3NC_{10}H_4Cl_2F_3N and features two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. These structural characteristics contribute to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, leading to antimicrobial or anticancer effects.
  • Interaction with DNA/RNA : It has the potential to interact with nucleic acids, disrupting replication or transcription processes.
  • Cell Signaling Modulation : By affecting signaling pathways, it may influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Pseudomonas aeruginosa64Weak

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study utilized a zebrafish embryo model to assess its cytotoxic effects on cancer cells. The results indicated that it could inhibit cell growth effectively:

  • Zebrafish Model Findings :
    • Compound demonstrated an LC50 value of 14.14 µM, indicating greater potency than standard chemotherapeutics like cisplatin.
    • Apoptotic assays revealed increased cell death in treated embryos, suggesting a mechanism involving apoptosis induction.

Case Studies

  • Anticancer Activity in Zebrafish Models :
    • A study conducted by researchers evaluated various quinoline derivatives, including this compound. The findings revealed that this compound significantly inhibited tumor growth in zebrafish models compared to untreated controls .
  • Antimicrobial Efficacy :
    • In another investigation focused on antimicrobial properties, this compound was tested against several pathogens. The compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

When compared to other quinoline derivatives, such as 4,7-dichloroquinoline and 5-trifluoromethylquinoline, this compound displays enhanced reactivity and biological activity due to the combination of chlorine and trifluoromethyl groups.

Compound Antimicrobial Activity Anticancer Activity
This compoundHighHigh
4,7-DichloroquinolineModerateLow
5-TrifluoromethylquinolineLowModerate

Q & A

Basic: What spectroscopic techniques are essential for characterizing 4,8-dichloro-7-(trifluoromethyl)quinoline, and how should data interpretation be approached?

Answer:
Characterization requires a combination of:

  • 1H/13C NMR : To confirm the quinoline backbone and substituent positions. For example, the trifluoromethyl group at C7 and chlorines at C4/C8 will show distinct splitting patterns and chemical shifts. Compare with published spectra of analogous compounds (e.g., 7-trifluoromethyl quinolines ).
  • Mass Spectrometry (MS) : To verify molecular weight (expected [M+H]+ for C10H5Cl2F3N: 290.96) and fragmentation patterns. High-resolution MS is critical for distinguishing isotopic clusters from chlorine atoms .
  • IR Spectroscopy : To identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ for CF3 and C-Cl stretches at 550–850 cm⁻¹) .
    Data Interpretation Tip : Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) and reference databases like NIST Chemistry WebBook .

Basic: What synthetic methodologies are reported for this compound?

Answer:
Key routes include:

  • Modified Conrad-Limpach Synthesis : React 3-chloroaniline derivatives with trifluoromethyl-containing β-ketoesters, followed by cyclization and chlorination. Adjust reaction temperature (typically 150–200°C) to optimize regioselectivity .
  • Halogenation of Preformed Quinolines : Introduce chlorine atoms via electrophilic substitution (e.g., using PCl5 or Cl2 gas) to a 7-trifluoromethylquinoline precursor. Monitor reaction progress with TLC to avoid over-chlorination .
  • Radiolabeled Synthesis : For tracer studies, use [2-14C]-malonic acid or [3H]-tagged intermediates to incorporate labels at specific positions .

Advanced: How do substituent positions (Cl at C4/C8, CF3 at C7) influence biological activity in quinoline derivatives?

Answer:

  • Electron-Withdrawing Effects : The CF3 group at C7 enhances metabolic stability and modulates electron density, affecting binding to targets like topoisomerases or kinase domains. Chlorines at C4/C8 increase lipophilicity, improving membrane permeability but potentially raising toxicity .
  • Structure-Activity Relationships (SAR) :
    • Antimalarial Activity : Analogous 7-CF3 quinolines show enhanced activity against Plasmodium falciparum compared to non-fluorinated counterparts. Chlorine at C8 may interfere with heme detoxification pathways .
    • Anticancer Potential : C4/C8 dichloro substitution in 7-CF3 quinolines correlates with apoptosis induction in solid tumor models (e.g., via c-Met kinase inhibition) .
      Experimental Design : Compare IC50 values of positional isomers in standardized assays to isolate substituent effects .

Advanced: How can researchers resolve contradictions in biological activity data across studies of halogenated quinolines?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7), culture conditions, or compound solubility (use DMSO controls).
  • Metabolic Stability : Screen for cytochrome P450 interactions using liver microsomes to identify rapid degradation pathways .
  • Data Normalization : Report activities relative to positive controls (e.g., chloroquine for antimalarial assays) and use standardized units (e.g., µM IC50).
    Case Study : Inconsistent antitumor results for 7-CF3 quinolines were traced to variable expression of target kinases across cell models. Proteomic profiling resolved these discrepancies .

Advanced: What strategies optimize trifluoromethylation in quinoline synthesis?

Answer:

  • Reagent Selection : Use Ruppert-Prakash reagents (e.g., TMSCF3) for direct CF3 introduction under mild conditions. For electrophilic trifluoromethylation, employ Umemoto’s reagent .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields (≥80%) for CF3-substituted intermediates .
  • Regioselectivity Control : Protect reactive sites (e.g., C4 with Boc groups) before trifluoromethylation to prevent undesired substitution .

Advanced: How can computational methods guide the design of this compound derivatives?

Answer:

  • Docking Studies : Predict binding modes to targets like DNA gyrase or PARP using software (AutoDock Vina). Focus on halogen bonding between Cl atoms and protein residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, higher σ values for CF3 vs. CH3 improve antibacterial potency .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP >3 may indicate CNS penetration but poor solubility) .

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